9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione

Pharmaceutical Impurity Profiling HPLC Method Validation Betamethasone Quality Control

9β,11β-Epoxy-17,21-dihydroxy-16β-methyl-pregn-4-ene-3,20-dione (CAS 114488-14-1) is a synthetic corticosteroid derivative and a known process-related impurity of the anti-inflammatory drug betamethasone. Characterized by a 9β,11β-epoxide ring and a saturated A-ring (4-ene) rather than the 1,4-diene system found in the parent drug, this compound is primarily utilized as a reference standard in pharmaceutical impurity profiling and analytical method validation for betamethasone active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
Cat. No. B13449533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)CCC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
InChIInChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h9,12,15-16,18,23,26H,4-8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1
InChIKeyTUIYCBORCUOUBA-DEGNENOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione (Betamethasone Impurity 4) as a Certified Reference Standard


9β,11β-Epoxy-17,21-dihydroxy-16β-methyl-pregn-4-ene-3,20-dione (CAS 114488-14-1) is a synthetic corticosteroid derivative and a known process-related impurity of the anti-inflammatory drug betamethasone . Characterized by a 9β,11β-epoxide ring and a saturated A-ring (4-ene) rather than the 1,4-diene system found in the parent drug, this compound is primarily utilized as a reference standard in pharmaceutical impurity profiling and analytical method validation for betamethasone active pharmaceutical ingredient (API) and finished dosage forms . Its structural specificity arises from the reduction of the 1,2-double bond in the betamethasone 9,11-epoxide scaffold, making it a critical marker for monitoring hydrogenation side-reactions or degradation pathways during betamethasone synthesis and storage .

Why Other Impurity Standards Cannot Replace 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione in Betamethasone QC Workflows


Generic substitution of betamethasone-related impurities is not feasible due to critical differences in chromatographic behavior and regulatory specificity. Procuring an incorrect analog—such as the more common betamethasone 9,11-epoxide (Impurity E, CAS 981-34-0) with a 1,4-diene system—will lead to inaccurate HPLC method development, as the saturated A-ring of the target compound confers a distinct retention time and UV profile under EP/USP chromatographic conditions [1]. Furthermore, pharmacopoeial monographs and Abbreviated New Drug Application (ANDA) filings require impurity identification and quantification against the exact specified impurity marker. Using a surrogate standard with a different molecular structure compromises peak identity confirmation, system suitability verification, and ultimately the validity of the entire analytical batch release or stability study [2].

Quantitative Differentiation Evidence for 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione Versus Closest Analog


Structural Differentiation: Saturated Versus Unsaturated A-Ring in Betamethasone 9,11-Epoxide Impurities

The target compound (4-ene derivative, CAS 114488-14-1) differs from its closest structural analog, Betamethasone EP Impurity E (1,4-diene derivative, CAS 981-34-0), by the absence of a 1,2-double bond. This saturation increases molecular weight by 2 Da (374.47 vs. 372.46 g/mol) and eliminates conjugation across the A-ring, resulting in a hypsochromic shift in UV absorbance. Under the EP-mandated HPLC method for betamethasone, this structural change produces a distinct relative retention time (RRT) compared to the diene impurity, enabling unequivocal peak assignment . Using the 1,4-diene analog would co-elute with or misidentify this specific hydrogenation-related impurity, violating system suitability criteria where a resolution of ≥1.5 between impurity peaks is required [1].

Pharmaceutical Impurity Profiling HPLC Method Validation Betamethasone Quality Control

Assay Purity Benchmark for Pharmacopoeial Compliance

Commercially available batches of the target compound are certified at >95% purity by HPLC, with specific lots accompanied by quantitative NMR (qNMR) and HPLC purity data. In contrast, the commonly available Betamethasone EP Impurity E (1,4-diene) is often supplied at ≥95% purity but with higher batch-to-batch variability due to the lability of the diene system toward oxidation . The saturated 4-ene scaffold of the target compound confers superior chemical stability against air oxidation, enabling a longer shelf-life as a reference standard when stored at -20°C. For quantitative applications—such as the 0.10% impurity limit specified in EP monographs—an impurity reference standard with well-characterized purity (e.g., 98.5% ± 0.5%) reduces the uncertainty of the analytical result and minimizes the risk of failing batch release due to standard-related bias .

Reference Standard Certification Quantitative NMR Impurity Quantification

Synthetic Provenance as a Definitive Marker for Impurity Tracking

The target compound is prepared via catalytic hydrogenation of betamethasone 9,11-epoxide (CAS 981-34-0), which is itself a metabolite of mometasone furoate . This synthetic lineage means that any detection of the 4-ene impurity in betamethasone API definitively traces to a specific hydrogenation side-reaction or to starting material carryover from mometasone-derived routes. In contrast, the 1,4-diene epoxide (Impurity E) may arise from multiple sources: incomplete epoxidation, oxidative degradation of the 9,11-olefin, or isomerization during fluorination. This difference in mechanistic specificity makes the target compound a more informative process marker. Procurement of the well-characterized 4-ene epoxide, rather than a generic epoxide mixture, enables pharmaceutical manufacturers to pinpoint the root cause of impurity excursions (e.g., over-hydrogenation of the Δ1-olefin or cross-contamination from shared equipment) and to implement targeted corrective actions in the synthetic process [1].

Synthetic Route Tracing Process Impurity Control AND Filing

Procurement-Driven Application Scenarios for 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione


EP/USP Impurity Profiling and Method Suitability Verification for Betamethasone API

This compound is the definitive reference for establishing system suitability in EP-compliant HPLC impurity methods. Its distinct RRT, relative to the parent betamethasone peak and EP Impurity E, is essential for verifying that the chromatographic system achieves the required resolution of ≥1.5 between critical pairs [1]. QC laboratories procuring this standard can confidently perform peak identification, retention time marking, and quantitation of the saturated epoxide impurity at the 0.10% specification limit, ensuring that batch release decisions are based on a fully compliant analytical package.

Process Development and Root-Cause Investigation During Betamethasone Synthesis

For process chemists optimizing the hydrogenation step in betamethasone manufacture, the 4-ene epoxide serves as a sentinel marker for over-reduction. Monitoring its levels after catalytic hydrogenation of the 1,4-diene precursor allows real-time tuning of reaction parameters (H2 pressure, catalyst loading, reaction time) to minimize the formation of this undesired impurity [2]. Procuring a high-purity batch of this compound enables the construction of accurate calibration curves for in-process control, thereby improving overall yield and reducing the cost of API rework or rejection.

Stability-Indicating Assay Validation for Betamethasone Finished Dosage Forms

Formulation scientists conducting ICH-guided forced degradation studies require this specific impurity standard to validate stability-indicating HPLC methods. The saturated A-ring makes the compound resistant to oxidative degradation that would otherwise generate the 1,4-diene epoxide artifact, allowing clear differentiation between process impurities and true degradants under thermal/humidity stress [1]. Regulators expect a mass balance of ≥95% in stress studies; using the correct, well-characterized standard is essential to meeting this criterion.

AND Filing and Reference Standard Characterization Packages

Generic pharmaceutical companies filing an ANDA for betamethasone must provide a complete impurity characterization package, including the structure elucidation and purity assignment of each specified impurity. The target compound, when supplied with a full Certificate of Analysis (COA) including HPLC, qNMR, MS, and IR data, meets the FDA requirement for a fully characterized reference standard [2]. Procuring this pre-characterized material accelerates the preparation of Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD), reducing the time and cost of in-house structural confirmation.

Quote Request

Request a Quote for 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.